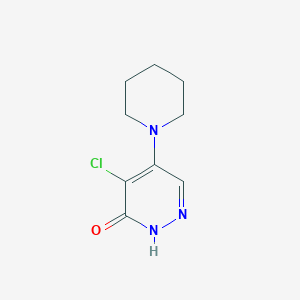

4-Chloro-5-(piperidin-1-yl)pyridazin-3(2h)-one

CAS No.: 944-87-6

Cat. No.: VC13312548

Molecular Formula: C9H12ClN3O

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944-87-6 |

|---|---|

| Molecular Formula | C9H12ClN3O |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | 5-chloro-4-piperidin-1-yl-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C9H12ClN3O/c10-8-7(6-11-12-9(8)14)13-4-2-1-3-5-13/h6H,1-5H2,(H,12,14) |

| Standard InChI Key | WQLKVIOQJNBUPA-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=C(C(=O)NN=C2)Cl |

| Canonical SMILES | C1CCN(CC1)C2=C(C(=O)NN=C2)Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure consists of a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) substituted with chlorine at position 4 and a piperidine group at position 5. The IUPAC name, 5-chloro-4-piperidin-1-yl-1H-pyridazin-6-one, reflects this arrangement. Key structural features include:

-

Pyridazinone ring: Imparts planarity and hydrogen-bonding capacity via the carbonyl group.

-

Piperidine moiety: Introduces conformational flexibility and basicity (pKa ~10.5 for piperidine).

-

Chlorine atom: Enhances electrophilicity and influences metabolic stability.

The molecular formula is C₉H₁₂ClN₃O, with a molecular weight of 213.66 g/mol.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂ClN₃O | |

| Molecular Weight | 213.66 g/mol | |

| IUPAC Name | 5-chloro-4-piperidin-1-yl-1H-pyridazin-6-one | |

| SMILES | C1CCN(CC1)C2=C(C(=O)NN=C2)Cl | |

| Solubility (Predicted) | Low in water; soluble in DMSO, methanol |

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves functionalizing pyridazinone precursors through nucleophilic substitution or coupling reactions. A representative pathway includes:

-

Chlorination of Pyridazinone:

-

5-Aminopyridazin-3(2H)-one undergoes chlorination using POCl₃ or PCl₅ to introduce the 4-chloro group.

-

-

Piperidine Substitution:

-

The chlorine at position 4 is displaced by piperidine under basic conditions (e.g., K₂CO₃ in DMF) via an SNAr mechanism.

-

Table 2: Optimized Reaction Conditions for Piperidine Substitution

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Solvent | Dimethylformamide (DMF) | 78% | |

| Base | Potassium carbonate | - | |

| Temperature | 80°C, 12 hours | - | |

| Purification | Recrystallization (Ethyl acetate/methanol) | - |

Advanced Methodologies

Patent CN106432232A describes a related synthesis using Curtius rearrangement for analogous piperidine-pyridazinone hybrids :

-

Step 1: Protection of 4-piperidone with di-tert-butyl dicarbonate (91% yield).

-

Step 2: Reductive amination with nitriles to form intermediate amines.

-

Step 3: Acid-mediated cyclization to construct the pyridazinone ring.

This method emphasizes the utility of protective groups and transition-metal-free conditions, though direct adaptation to 4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one requires further validation.

Pharmacological Applications

Table 3: Cytotoxic Activity of Pyridazinone Analogs

| Compound | Cell Line (IC₅₀, μM) | Mechanism | Source |

|---|---|---|---|

| 4a | HEP3BPN11 (76.78) | Topoisomerase II inhibition | |

| 4e | MDA-MB-453 (73.09) | VEGF suppression |

Challenges and Research Gaps

Pharmacokinetic Limitations

-

Low bioavailability: Predicted high logP (~2.5) may limit aqueous solubility.

-

Metabolic instability: Piperidine N-oxidation and pyridazinone ring hydroxylation likely produce reactive metabolites.

Toxicity Concerns

No in vivo toxicity data exist for the compound, though related pyridazinones show hepatotoxicity at high doses (>100 mg/kg in rodents) .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume